3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile
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Overview
Description
3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile is a complex organic compound that features a fluorine atom, a piperidine ring, a morpholine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile typically involves multiple steps, including the formation of the benzonitrile core, the introduction of the fluorine atom, and the attachment of the piperidine and morpholine rings. Common synthetic routes may involve:
Nitrile Formation: Starting with a suitable aromatic precursor, the nitrile group can be introduced via a Sandmeyer reaction or other nitrile-forming reactions.
Piperidine and Morpholine Attachment: The piperidine and morpholine rings can be introduced through nucleophilic substitution reactions, often using suitable halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its fluorinated aromatic ring can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzamide: Similar structure but with an amide group instead of a nitrile.
4-Fluoro-3-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile: Similar structure but with the fluorine atom in a different position.
3-Chloro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile is unique due to the specific positioning of the fluorine atom and the combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c19-16-10-14(11-20)4-5-15(16)12-21-8-9-24-17(13-21)18(23)22-6-2-1-3-7-22/h4-5,10,17H,1-3,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDCIVIPJAKXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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